molecular formula C11H20N4OS B6645192 N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B6645192
M. Wt: 256.37 g/mol
InChI Key: XZQOYDQHVIYUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine, also known as MTDP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine acts as a dopamine and serotonin transporter inhibitor, which means it prevents the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood, behavior, and cognition. This compound has also been shown to have an effect on the release of other neurotransmitters, such as norepinephrine and acetylcholine.

Advantages and Limitations for Lab Experiments

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high affinity for dopamine and serotonin transporters, making it a useful tool for studying these systems. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its effects on brain function.

Future Directions

There are several potential future directions for research on N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the dopamine and serotonin systems in the brain. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.

Synthesis Methods

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-(methoxymethyl)piperidine with 2-amino-5-methyl-1,3,4-thiadiazole to form an intermediate compound. This intermediate is then reacted with formaldehyde and hydrogen chloride to produce the final product, this compound.

Scientific Research Applications

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the dopamine and serotonin systems in the brain, which are involved in the regulation of mood, behavior, and cognition. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Properties

IUPAC Name

N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4OS/c1-9-14-15-10(17-9)13-7-11(8-16-2)3-5-12-6-4-11/h12H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQOYDQHVIYUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NCC2(CCNCC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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